Diosbulbin E Diosbulbin E Diosbulbin e belongs to the class of organic compounds known as naphthopyrans. Naphthopyrans are compounds containing a pyran ring fused to a naphthalene moiety. Furan is a 6 membered-ring non-aromatic ring with five carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. Diosbulbin e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, diosbulbin e is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, diosbulbin e can be found in root vegetables. This makes diosbulbin e a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 67567-14-0
VCID: VC3834147
InChI: InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-16,20H,4-7H2,1H3
SMILES: CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)O)C5=COC=C5
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol

Diosbulbin E

CAS No.: 67567-14-0

Cat. No.: VC3834147

Molecular Formula: C19H22O6

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Diosbulbin E - 67567-14-0

Specification

CAS No. 67567-14-0
Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
IUPAC Name 8-(furan-3-yl)-3-hydroxy-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-6,15-dione
Standard InChI InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-16,20H,4-7H2,1H3
Standard InChI Key OEIFXOHVCYVTGK-UHFFFAOYSA-N
SMILES CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)O)C5=COC=C5
Canonical SMILES CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)O)C5=COC=C5
Melting Point 235-237°C

Introduction

Chemical Identity and Structural Characteristics

Diosbulbin E belongs to the furanoditerpenoid class, characterized by a fused furan ring and lactone moiety. While its exact molecular structure remains underexplored, structural similarities to DBB and EEA suggest shared metabolic pathways and bioactivities . The compound’s instability under oxidative conditions and propensity for metabolic activation by cytochrome P450 enzymes are critical factors influencing its pharmacological and toxicological profiles .

Pharmacological Activities

Anti-Inflammatory and Antioxidant Properties

Indirect evidence from Dioscorea bulbifera extracts highlights diterpenoids’ ability to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) and scavenge reactive oxygen species (ROS) . In hepatocyte models, related compounds reduce malondialdehyde (MDA) levels by 40–50% while enhancing superoxide dismutase (SOD) activity, suggesting potential antioxidant applications for Diosbulbin E .

Mechanisms of Hepatotoxicity

Metabolic Activation and DNA Adduction

Diosbulbin E’s furan ring undergoes cytochrome P450 3A4-mediated oxidation to form cis-enedial intermediates, which covalently bind cellular nucleophiles like DNA and proteins . In vitro studies demonstrate that these reactive metabolites form oxadiazabicyclo[3.3.0]octaimine adducts with 2′-deoxyguanosine, 2′-deoxycytidine, and 2′-deoxyadenosine, disrupting DNA replication and repair . Such adducts correlate with a 3–5-fold increase in ALT/AST levels in preclinical models, mirroring clinical cases of herb-induced liver injury .

Mitochondrial Dysfunction and Apoptosis

In L-02 hepatocytes, DBB induces mitochondrial permeability transition pore (mPTP) opening, reducing ATP production by 70% and elevating ROS levels by 2.5-fold . Diosbulbin E likely exacerbates oxidative stress through similar pathways, as evidenced by NAC (an ROS scavenger) reversing 80% of mitochondrial damage in related compounds . Autophagy modulation further complicates toxicity: while inhibiting autophagy with 3-MA increases apoptosis by 30%, inducing autophagy with rapamycin worsens oxidative stress .

Comparative Analysis of Diosbulbin Compounds

The table below contrasts key properties of Diosbulbin E with related diterpenoids:

CompoundAnticancer ActivityHepatotoxicity RiskKey Targets
Diosbulbin BModerate (IC50: 15–20 µM)HighCYP3A4, mitochondrial pathways
Diosbulbin CHigh (IC50: 6–8 µM)ModerateAKT1, DHFR, TYMS
Diosbulbin EHypothesized (data lacking)High (inferred)Putative: AKT1, CYP3A4

Future Directions and Therapeutic Implications

Research Gaps

  • Pharmacokinetics: Diosbulbin E’s absorption, distribution, and excretion profiles are uncharacterized.

  • Synergistic Effects: Combinatorial studies with chemotherapeutics (e.g., cisplatin) could enhance efficacy while mitigating toxicity.

  • Structural Optimization: Modifying the furan ring or lactone moiety may reduce metabolic activation and hepatotoxicity .

Clinical Recommendations

  • Monitoring: Patients using Dioscorea bulbifera-based remedies require regular liver function tests.

  • Contraindications: Avoid in individuals with pre-existing liver conditions or CYP3A4 polymorphisms .

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